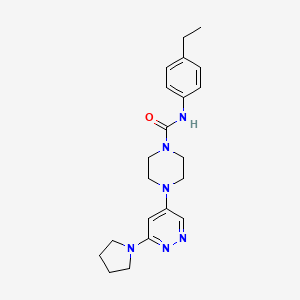

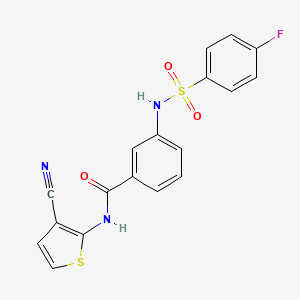

![molecular formula C16H16N2S B2437634 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 637323-00-3](/img/structure/B2437634.png)

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antiviral and Antibacterial Properties

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole derivatives have been explored for their potential antiviral properties. Research has highlighted the synthesis of benzyl-substituted imidazol-1,3,5-triazine derivatives, demonstrating inhibitory effects on the replication of ortho- and paramyxoviruses. Specifically, compounds with benzyl and thio structural units have shown selective biological activity against certain viruses, such as influenza A and respiratory syncytial virus, at significantly lower concentrations compared to cytotoxic concentrations. These findings suggest a promising avenue for developing selective antiviral agents utilizing the structural framework of this compound (Golankiewicz et al., 1995).

Additionally, imidazole derivatives have been recognized for their antibacterial capabilities. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives synthesized from benzisoxazolyl-3-acetic acid have exhibited notable antibacterial and antifungal activities, indicating the potential of this compound structures in developing antimicrobial agents (Lamani et al., 2009).

Antioxidant and Anti-inflammatory Activity

The antioxidant and anti-inflammatory potential of benzothiazole derivatives, including structures related to this compound, has been demonstrated in various studies. These compounds have shown promising results in inactivating reactive chemical species through their antioxidant activity. For instance, certain benzothiazole-isothiourea derivatives have exhibited significant scavenging activity against free radicals and protective effects against acetaminophen-induced hepatotoxicity by modulating glutathione levels and reducing malondialdehyde levels (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

This compound derivatives have also found application in the field of corrosion inhibition. For example, 1,3,4-oxadiazole derivatives containing the benzimidazole moiety have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid environments. Studies using gravimetric, electrochemical, and computational methods have indicated that these compounds effectively form a protective layer on mild steel surfaces, exhibiting mixed-type behavior and suggesting their utility as corrosion inhibitors (Ammal et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other imidazole-based compounds, which are known to interact through weak bonds with enzymes and biological receptors .

Biochemical Pathways

Similar compounds have been shown to have broad pharmacological effects, affecting a variety of pathways related to conditions such as cancer, viral infections, microbial infections, convulsions, diabetes, hypertension, leishmaniasis, and inflammation .

Pharmacokinetics

Imidazole compounds are generally known for their good tissue penetration and permeability .

Result of Action

Similar compounds have been shown to have a broad spectrum of activity against various microorganisms .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-7-8-14-15(9-11)18-16(17-14)19-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLPSRCJZIELNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

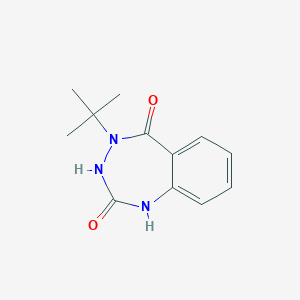

![4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2437556.png)

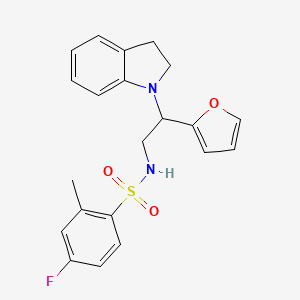

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide](/img/structure/B2437557.png)

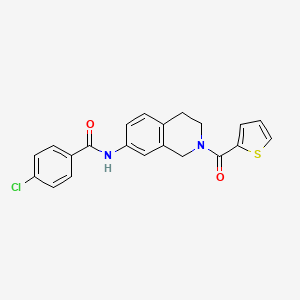

![3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2437562.png)

![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)

![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)

![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)